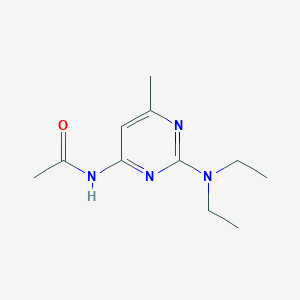

N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)acetamide

Description

N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)acetamide is a pyrimidine derivative characterized by a diethylamino substituent at position 2, a methyl group at position 6, and an acetamide moiety at position 4 of the pyrimidine ring.

Properties

CAS No. |

88380-64-7 |

|---|---|

Molecular Formula |

C11H18N4O |

Molecular Weight |

222.29 g/mol |

IUPAC Name |

N-[2-(diethylamino)-6-methylpyrimidin-4-yl]acetamide |

InChI |

InChI=1S/C11H18N4O/c1-5-15(6-2)11-12-8(3)7-10(14-11)13-9(4)16/h7H,5-6H2,1-4H3,(H,12,13,14,16) |

InChI Key |

ABDXZBVENNIQCR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=NC(=CC(=N1)NC(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-methylpyrimidine with diethylamine to form N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)amine. This intermediate is then reacted with acetic anhydride to yield the final product, N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)acetamide. The reaction conditions typically involve the use of a solvent such as dichloromethane and a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)acetamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can improve the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)acetamide N-oxide.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: The diethylamino group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)acetamide N-oxide.

Reduction: N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)amine or N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)acetamide has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: It is utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group enhances the compound’s ability to penetrate cell membranes, allowing it to reach its target sites more effectively. Once inside the cell, the compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s pyrimidine core distinguishes it from phenyl-based analogs. For example, 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (CAS RN: 137-58-6) replaces the pyrimidine ring with a 2,6-dimethylphenyl group, resulting in reduced polarity and altered steric interactions. This phenyl analog has a molecular weight of 234.33 g/mol and a melting point of 66–69°C . In contrast, the pyrimidine-based structure of the target compound likely enhances hydrogen-bonding capacity due to the nitrogen-rich aromatic system, which may improve interactions with biological targets like enzymes or nucleic acids.

Physicochemical Properties

*Calculated based on molecular formula.

Functional Group Impact on Bioactivity

- Diethylamino Group: Enhances lipophilicity and membrane permeability compared to dimethylamino or unsubstituted amino groups.

- Pyrimidine vs.

- Acetamide Position : Position 4 on the pyrimidine ring may influence steric accessibility to active sites, as seen in related compounds where substituent placement modulates enzyme inhibition .

Biological Activity

N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : C12H18N4O

- Molecular Weight : Approximately 234.3 g/mol

The diethylamino group at the 2-position and the methyl group at the 6-position of the pyrimidine ring contribute to its unique chemical properties, which may influence its biological interactions.

Research indicates that N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)acetamide may interact with various biological targets. The compound is believed to modulate enzyme activities and receptor binding, potentially leading to therapeutic effects. Key mechanisms identified include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.

- Receptor Binding : It shows potential for binding to various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)acetamide has been studied for its antimicrobial properties. In vitro studies demonstrate its effectiveness against a range of bacterial strains. The following table summarizes findings from recent studies:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 16 µg/mL | High |

| Pseudomonas aeruginosa | 64 µg/mL | Low |

These results indicate varying levels of effectiveness across different microbial strains, suggesting a selective antimicrobial profile.

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)acetamide. Studies have shown that it can induce apoptosis in cancer cells through several mechanisms:

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest in the G2/M phase.

- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins contribute to its pro-apoptotic effects.

A case study involving human breast cancer cell lines demonstrated significant cytotoxicity with an IC50 value of approximately 25 µM, indicating strong potential as an anticancer agent.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- Conducted by Smith et al. (2023), this study evaluated the antimicrobial activity of various pyrimidine derivatives, including N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)acetamide. Results confirmed its effectiveness against Gram-positive bacteria, with further investigations needed on Gram-negative strains .

- Anticancer Mechanisms :

- Enzyme Interaction Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.